3-Cyclobutoxy-benzoic acid methyl ester
Description
3-Cyclobutoxy-benzoic acid methyl ester (CAS: 1878262-08-8) is a synthetic ester derivative featuring a cyclobutoxy substituent at the meta position of a benzoic acid methyl ester framework. This compound is characterized by its molecular formula C₁₂H₁₄O₃, with a purity of 95% as listed in commercial catalogs . The cyclobutoxy group introduces steric and electronic effects that influence its reactivity and physical properties, making it a subject of interest in pharmaceutical and materials research.
Properties
IUPAC Name |
methyl 3-cyclobutyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)9-4-2-7-11(8-9)15-10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXLVOUHHEINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-benzoic acid methyl ester typically involves the esterification of 3-cyclobutoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3-Cyclobutoxybenzoic acid and methanol.
Reduction: 3-Cyclobutoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-benzoic acid methyl ester involves its hydrolysis to release the active 3-cyclobutoxybenzoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The ester itself is often used as a prodrug to improve the bioavailability of the active acid .
Comparison with Similar Compounds
Positional Isomers on the Benzene Ring
The cyclobutoxy group’s position on the aromatic ring significantly alters molecular properties. Key isomers include:
| Compound Name | CAS Number | Purity | Substituent Position | Molecular Formula |
|---|---|---|---|---|
| 2-Cyclobutoxyacetic acid | 189956-41-0 | 90% | Ortho (acetic acid) | C₆H₁₀O₃ |
| 3-Cyclobutoxy-benzoic acid | 1260113-15-2 | 95% | Meta (benzoic acid) | C₁₁H₁₂O₃ |
| 4-Cyclobutoxybenzoic acid | 62577-95-1 | 97% | Para (benzoic acid) | C₁₁H₁₂O₃ |
| 3-Cyclobutoxy-benzoic acid methyl ester | 1878262-08-8 | 95% | Meta (methyl ester) | C₁₂H₁₄O₃ |
| 4-Cyclobutoxy-benzoic acid methyl ester | 1870333-37-1 | 90% | Para (methyl ester) | C₁₂H₁₄O₃ |
Key Findings :
- Electronic Effects : Para-substituted derivatives (e.g., 4-Cyclobutoxy-benzoic acid methyl ester) may exhibit stronger electron-withdrawing effects due to resonance stabilization, altering acidity and binding interactions .
- Synthetic Utility : Higher purity (95–97%) in commercial samples suggests optimized synthesis routes for para- and meta-substituted isomers compared to ortho derivatives (90%) .
Cyclobutane-Containing Esters with Varied Backbones
Other cyclobutane-based esters differ in backbone structure:
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | 1878262-08-8 | C₁₂H₁₄O₃ | Not reported | Not reported |
| Cyclobutanecarboxylic acid, 3-methylene-, methyl ester | 15963-40-3 | C₇H₁₀O₂ | 56–59 (20 Torr) | 1.01 (predicted) |
Key Findings :
- Structural Differences : The cyclobutane ring in Cyclobutanecarboxylic acid, 3-methylene-, methyl ester is directly fused to the ester group, creating a strained, compact structure. This contrasts with the aromatic benzoic acid backbone of the target compound, which offers greater conformational flexibility .
- Physical Properties : The lower molar mass (126.15 g/mol) and boiling point of the cyclobutane-carboxylate ester suggest higher volatility compared to the aromatic derivative, which likely has higher thermal stability .
Functional Group Impact :
- Cyclobutoxy vs. Benzyloxy/Nitro Groups : The cyclobutoxy group’s smaller size (compared to benzyloxy) and lack of strong electron-withdrawing effects (unlike nitro groups) may reduce steric hindrance and alter electronic profiles, influencing applications in drug design or polymer chemistry .
- Fatty Acid Methyl Esters: Compounds like hexadecanoic acid methyl ester () prioritize lipophilicity for biological membranes, whereas aromatic cyclobutoxy esters are more suited for rigid, planar interactions in catalysis or supramolecular chemistry .
Data Tables
Table 1: Positional Isomers of Cyclobutoxy-Substituted Esters
| Compound | CAS Number | Purity | Molecular Formula | Substituent Position |
|---|---|---|---|---|
| This compound | 1878262-08-8 | 95% | C₁₂H₁₄O₃ | Meta |
| 4-Cyclobutoxy-benzoic acid methyl ester | 1870333-37-1 | 90% | C₁₂H₁₄O₃ | Para |
| 2-Cyclobutoxyacetic acid | 189956-41-0 | 90% | C₆H₁₀O₃ | Ortho |
Table 2: Physical Properties of Cyclobutane-Based Esters
| Compound | Boiling Point (°C) | Density (g/cm³) | Molar Mass (g/mol) |
|---|---|---|---|
| This compound | Not reported | Not reported | 206.24 |
| Cyclobutanecarboxylic acid, 3-methylene-, methyl ester | 56–59 (20 Torr) | 1.01 | 126.15 |
Biological Activity
3-Cyclobutoxy-benzoic acid methyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 218.24 g/mol
- Structure : The compound features a cyclobutoxy group attached to a benzoic acid methyl ester, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymatic pathways, potentially influencing metabolic processes.
Inhibition Studies
Recent research has focused on the compound's ability to inhibit certain enzymes associated with disease pathways. For instance:
- Enzyme Inhibition : In vitro assays have demonstrated that this compound inhibits the activity of certain enzymes, potentially linked to inflammatory responses and cancer progression. Specific IC values are yet to be fully established but preliminary data indicates promising inhibitory effects.
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have shown:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of this compound involved testing on cultured cancer cell lines. The results indicated:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory pathways, the compound was tested for its ability to modulate cytokine release in macrophages:
- Cytokine Modulation : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
